![molecular formula C17H19N3O3S B2798444 N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 1903897-17-5](/img/structure/B2798444.png)
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
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Description
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis
Novel XO Inhibitors
A series of N-phenylisonicotinamide derivatives, including compounds with similar structural motifs, were designed and synthesized as novel xanthine oxidase (XO) inhibitors. Using structure-based drug design, these compounds were optimized to improve potency through specific molecular interactions, notably through the introduction of a tetrazole moiety acting as an H-bond acceptor (Zhang et al., 2019).
Antibacterial Agents
Analogues of benzo[d]thiazolyl substituted pyrazol-5-ones were synthesized and displayed promising antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis. These compounds were developed to explore the antibacterial potential of benzo[d]thiazole derivatives (Palkar et al., 2017).
AMPAR Potentiators
Research identified a tetrahydrofuran ether class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators. These compounds were developed through structure-based drug design to enhance cognitive functions, showcasing the application of tetrahydrofuran derivatives in neurological research (Shaffer et al., 2015).
Antimicrobial and Antifungal Applications
Novel Antimicrobial Compounds
A series of lignan derivatives were synthesized for evaluation of their antimicrobial and antioxidant properties. Compounds within this series demonstrated promising antifungal and antibacterial activity against various microorganisms, indicating the potential of tetrahydrobenzo derivatives in antimicrobial applications (Raghavendra et al., 2017).
Synthesis of Antileukemic Agents
Compounds containing the 2-(arylcarboxamide)-(S)-6-amino-4,5,6,7-tetrahydrobenzo[d]thiazole moiety were synthesized and evaluated for their anti-leukemic activity. These studies provide insights into the therapeutic potential of such derivatives in cancer treatment (Prasanna et al., 2010).
Structural and Supramolecular Studies
Coordination Networks
Research into tetrazolate-based tectons, including those with structural similarities to the query compound, led to the formation of chiral coordination networks. These studies highlighted the effects of substituents on the structures and nonlinear optical (NLO) properties of the resulting materials (Liao et al., 2013).
properties
IUPAC Name |
2-(oxolan-3-yloxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-16(20-17-19-13-3-1-2-4-14(13)24-17)11-5-7-18-15(9-11)23-12-6-8-22-10-12/h5,7,9,12H,1-4,6,8,10H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRBPQUGHHYULO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=NC=C3)OC4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide |
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